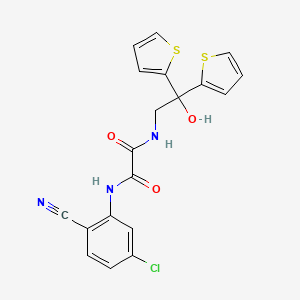

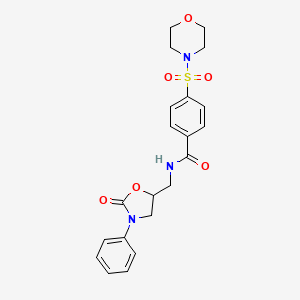

![molecular formula C16H21NO6 B2463711 Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate CAS No. 26717-39-5](/img/structure/B2463711.png)

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate

Vue d'ensemble

Description

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate, also known as DMAP, is a chemical compound widely used in scientific research. It is a versatile molecule that has been used in various fields, including organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Dielectric and Electronic Filters

D23DYM single crystals have been successfully grown using the standard slow evaporation method. These crystals exhibit dielectric properties, making them suitable for electronic filters. Researchers have characterized their lattice cell parameters, confirming a triclinic crystal system with the space group Pī .

Biomedical Applications

Molecular docking studies suggest that D23DYM may have anti-diabetic and anti-cancer properties. Its benzofuran component makes it a potential agent for combating diabetes and cancer. Further in vivo animal analysis and anti-cancer investigations are warranted .

Nonlinear Optical Materials

Organic materials like D23DYM play a crucial role in photonics due to their high nonlinear tendency. Researchers are exploring their use in data storage, laser technology, and optical communication. D23DYM’s unique properties contribute to this field .

Propriétés

IUPAC Name |

diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-11-7-8-13(20-3)14(9-11)21-4/h7-10,17H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLXXRSURSCTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=C(C=C1)OC)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)

![Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2463637.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2463647.png)

![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)

![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)